Molecular Weight Distinction vs. Non‑Methyl‑Branched Hydroxypropyl Analogue
The target compound carries an additional methyl group on the central carbon of the hydroxypropyl linker, yielding a molecular weight of 308.76 g mol⁻¹. The direct non‑methylated analogue 1‑(2‑chlorophenyl)‑3‑[3‑(furan‑2‑yl)‑3‑hydroxypropyl]urea (CAS 1421483‑47‑7) has a molecular weight of 294.73 g mol⁻¹ [REFS‑1]. The difference of 14.03 g mol⁻¹ corresponds to one methylene unit and is sufficient to alter passive membrane permeability rankings in lead‑optimization programs.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 308.76 g mol⁻¹ |
| Comparator Or Baseline | 1‑(2‑Chlorophenyl)‑3‑[3‑(furan‑2‑yl)‑3‑hydroxypropyl]urea (CAS 1421483‑47‑7): 294.73 g mol⁻¹ |
| Quantified Difference | Δ = +14.03 g mol⁻¹ (one CH₂ group) |
| Conditions | Calculated from molecular formula; values taken from Chemsrc database entries [REFS‑1][REFS‑2] |
Why This Matters
In compound‑library screening, a >14 Da molecular weight difference can shift a molecule between adjacent property‑based filtering bins (e.g., Rule‑of‑5 compliance), directly influencing hit‑to‑lead progression decisions.
